molecular formula C11H12ClN3O2S3 B2521677 4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 478063-53-5

4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B2521677
CAS No.: 478063-53-5
M. Wt: 349.87
InChI Key: HAQYXKWPSXGPNQ-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position and a sulfanyl-ethyl linker. Its molecular formula is C₁₁H₁₁ClN₄O₂S₃, with a monoisotopic mass of 393.96 g/mol (estimated based on structural analogs in ) .

Properties

IUPAC Name

4-chloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S3/c1-8-11(19-15-14-8)18-7-6-13-20(16,17)10-4-2-9(12)3-5-10/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYXKWPSXGPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound is characterized by a sulfonamide group linked to a thiadiazole moiety, which is known for its diverse biological properties. The presence of chlorine and methyl groups further modifies its activity.

Cytotoxic Properties

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and A549 (lung carcinoma).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
4-Chloro-N-{...}MCF-70.28
4-Chloro-N-{...}A5490.52
Similar Thiadiazole DerivativeSK-MEL-24.27

The mechanism by which this compound exerts its cytotoxic effects involves interaction with cellular targets such as tubulin and various signaling pathways. Docking studies have suggested that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural components. For example:

  • Chlorine Substitution : The presence of chlorine at the para position enhances the lipophilicity and cellular uptake.
  • Thiadiazole Ring : Modifications to the thiadiazole ring can lead to variations in potency and selectivity towards different cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine at para positionIncreased cytotoxicity
Methyl group on thiadiazoleEnhanced selectivity for tumor cells

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. This dual activity makes them candidates for further development as therapeutic agents.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study A : A derivative showed significant reduction in tumor size in an animal model of breast cancer.
  • Case Study B : In vitro tests indicated that the compound effectively inhibited bacterial growth in multi-drug resistant strains.

Scientific Research Applications

Antibacterial Properties

Research indicates that sulfonamide compounds can exhibit significant antibacterial activity by inhibiting bacterial growth through the blockage of essential enzymes. The specific mechanism of action for 4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide has not been fully elucidated; however, it is hypothesized that the thiadiazole ring may enhance its interaction with bacterial targets.

Table 1: Antibacterial Activity of Related Sulfonamides

CompoundActivityReference
4-chloro-N-(5-methylthiazol-2-yl)benzenesulfonamideAntimicrobial
N-(5-amino-1H-pyrazol-4-yl)-benzenesulfonamideAnticancer
4-(trifluoromethyl)benzenesulfonamideAnti-inflammatory

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the annexin V-FITC percentage compared to control groups.

Mechanisms of Action:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
  • Induction of Apoptosis : It modulates apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.

Table 2: Cytotoxic Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-2314.22
HeLa5.00

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:

  • Thiadiazole Ring : Enhances interaction with biological targets.
  • Chloro Group : May increase lipophilicity, aiding cellular uptake.

Table 3: Key Structural Features Influencing Activity

FeatureImportance
Thiadiazole SubstitutionEnhances biological activity
Chloro GroupIncreases potency
Sulfonamide MoietyContributes to overall activity

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of related sulfonamide compounds:

  • HeLa Cells Study : A derivative demonstrated significant tumor size reduction in cervical cancer clinical trials.
  • Combination Therapy : Research indicates that using this compound alongside other chemotherapeutic agents may enhance overall efficacy through synergistic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with heterocyclic substituents. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Heterocycle Type
Target Compound C₁₁H₁₁ClN₄O₂S₃ 393.96 4-Methyl-1,2,3-thiadiazole, sulfanyl-ethyl 1,2,3-Thiadiazole
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (478077-55-3) C₁₈H₁₇ClN₂O₂S₂ 392.92 Urea linker, thiadiazole-sulfanyl 1,2,3-Thiadiazole
4-Chloro-N-[1-(4-ethyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide (338954-01-1) C₁₉H₂₀ClFN₄O₂S₂ 454.97 Triazole, fluorobenzyl-sulfanyl 1,2,4-Triazole
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (887308-94-3) C₁₀H₁₁ClN₄O₂S₂ 342.81 Triazole, methyl-sulfanyl 1,2,4-Triazole
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5) C₁₀H₉FN₂O₂S₃ 328.40 1,2,4-Thiadiazole, acetamide linker 1,2,4-Thiadiazole

Key Findings:

Heterocycle Impact: The 1,2,3-thiadiazole in the target compound (vs. 1,2,4-Thiadiazoles () are less sterically hindered than 1,2,3-thiadiazoles, which may improve binding to hydrophobic enzyme pockets.

Linker Modifications :

  • The sulfanyl-ethyl linker in the target compound provides flexibility for interactions with target proteins, contrasting with the rigid urea group in or the acetamide in . Urea derivatives often exhibit stronger hydrogen-bonding capacity .

Bioactivity Trends :

  • Sulfonamides with triazoles () are reported in antimicrobial and anticancer research due to their dual hydrogen-bonding and π-π stacking capabilities .
  • Thiadiazole-containing sulfonamides (target compound, ) are explored as enzyme inhibitors (e.g., carbonic anhydrase IX/XII) due to their ability to coordinate metal ions via sulfur and nitrogen atoms .

Solubility and Lipophilicity :

  • The target compound’s higher sulfur content (3 sulfur atoms) may reduce aqueous solubility compared to triazole analogs (), but improve membrane permeability .

Research Implications

Future studies should prioritize:

  • Synthetic optimization of the thiadiazole ring for enhanced target selectivity.
  • ADME profiling to compare bioavailability with urea () and triazole () derivatives.

Q & A

Q. Basic Synthesis Optimization

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-chloro-5-methyl-1,2,3-thiadiazole derivatives and a benzenesulfonamide precursor. Key steps include refluxing in glacial acetic acid for 3.5–5 hours, followed by purification via crystallization (e.g., ethanol or acetonitrile) .
  • Purity Challenges : Monitor reaction progress using TLC (Rf values ~0.43–0.78) and characterize intermediates via 1H/13C NMR to confirm coupling constants and chemical shifts .
  • Yield Improvement : Optimize stoichiometric ratios (e.g., 2.2 mmol amine per 2 mmol sulfonamide precursor) and reduce decomposition by controlling reaction temperature .

What advanced computational methods are recommended to analyze the structure-activity relationship (SAR) of this compound in anticancer studies?

Q. Advanced SAR Analysis

  • QSAR Modeling : Use quantitative SAR models to correlate electronic properties (e.g., Cl and thiadiazole substituents) with cytotoxicity. Molecular docking can predict binding affinity to targets like tubulin or kinases .
  • Data Sources : Validate models using in vitro data from NCI-60 cell line screenings (e.g., GI50 values) and cross-reference with crystallographic data (e.g., bond angles from SHELX-refined structures) .

What experimental techniques are critical for characterizing the crystal structure of this sulfonamide derivative?

Q. Basic Structural Characterization

  • XRD Analysis : Use single-crystal X-ray diffraction (SHELXTL or WinGX) to determine bond lengths and angles, particularly focusing on the thiadiazole-sulfonamide linkage .
  • Complementary Techniques : Pair XRD with NMR (e.g., 1H NMR δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry to confirm molecular weight and fragmentation patterns .

How can researchers address challenges in refining crystallographic data for this compound, especially with twinned or low-resolution datasets?

Q. Advanced Crystallography Challenges

  • Software Solutions : Use SHELXL for high-resolution refinement and SHELXD for structure solution in cases of twinning. For low-resolution data, apply restraints to sulfonamide and thiadiazole groups based on known geometries .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

What in vitro assays are suitable for evaluating the antitumor activity of this compound, and how should data be interpreted?

Q. Biological Activity Assessment

  • Assay Design : Screen against 60 cancer cell lines (e.g., NCI-60 panel) using MTT assays. Calculate GI50 values and compare with positive controls like doxorubicin .
  • Data Interpretation : Use COMPARE algorithm to identify activity patterns across cell lines. Correlate high activity in leukemia lines (e.g., SR) with logP values and hydrogen-bonding capacity .

How should researchers resolve contradictions between computational predictions and experimental biological activity data?

Q. Advanced Data Contradiction Analysis

  • Case Study : If docking predicts strong kinase inhibition but in vitro data show low activity, re-evaluate protonation states (e.g., sulfonamide NH acidity) or solvation effects using molecular dynamics simulations .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., SphK1 kinase) to confirm target engagement and adjust QSAR parameters iteratively .

What analytical methods are recommended for quantifying impurities in synthesized batches?

Q. Analytical Method Development

  • HPLC Protocols : Use a C18 column with acetonitrile/water gradient (70:30) and UV detection at 254 nm. Identify byproducts like unreacted thiadiazole precursors via retention time matching .
  • LC-MS Integration : Confirm impurity structures using high-resolution MS and fragment ion analysis (e.g., m/z 215 for 4-methyl-1,2,3-thiadiazole) .

What strategies can mitigate off-target toxicity during preclinical development?

Q. Advanced Toxicity Profiling

  • In Silico Screening : Use ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize derivatives with lower topological polar surface area (TPSA < 90 Ų) to enhance selectivity .
  • In Vitro Testing : Perform Ames tests for mutagenicity and hemolysis assays to assess erythrocyte membrane interactions .

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